molecular formula C15H21N3O B5057587 2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol

2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol

Cat. No. B5057587
M. Wt: 259.35 g/mol
InChI Key: YQWNHVNEORHCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol, also known as PBE, is a chemical compound that has been widely studied for its potential applications in scientific research.

Scientific Research Applications

2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and cancer research. In neuroscience, 2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol has been shown to modulate the activity of certain ion channels in the brain, leading to potential therapeutic applications for neurological disorders such as epilepsy and chronic pain. In pharmacology, 2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol has been investigated for its potential as a drug delivery system, as well as its ability to inhibit certain enzymes involved in drug metabolism. In cancer research, 2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol has been studied for its potential as a chemotherapeutic agent, as it has been shown to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol is not fully understood, but it is believed to involve the modulation of ion channels and enzymes in the body. 2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol has been shown to bind to certain ion channels in the brain, leading to changes in their activity and subsequent effects on neuronal signaling. 2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol has also been shown to inhibit certain enzymes involved in drug metabolism, leading to potential applications in drug delivery and cancer research.
Biochemical and Physiological Effects:
2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, 2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol has been shown to modulate ion channels in the brain, leading to changes in neuronal signaling and potential therapeutic applications for neurological disorders. In pharmacology, 2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol has been investigated for its potential as a drug delivery system and its ability to inhibit certain enzymes involved in drug metabolism. In cancer research, 2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol has been shown to induce apoptosis in cancer cells, potentially leading to its use as a chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various scientific fields. However, 2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol also has some limitations, including its relatively high cost and limited availability in some regions.

Future Directions

There are several future directions for research on 2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol, including further investigation of its mechanism of action, potential therapeutic applications in neuroscience and cancer research, and optimization of its synthesis method for increased yield and purity. Additionally, 2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol could be further studied for its potential applications in drug delivery and as a tool for studying ion channel function in the brain.
In conclusion, 2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol is a chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis method has been optimized for high yield and purity, and it has been investigated for its potential applications in neuroscience, pharmacology, and cancer research. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol involves the reaction of 1-(2-bromoethyl)-2-(1H-benzimidazol-1-yl)hydrazine with piperidine in the presence of a palladium catalyst. The resulting product is then treated with sodium borohydride to yield 2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol. This method has been optimized for high yield and purity, making 2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol readily available for research purposes.

properties

IUPAC Name

2-[2-(piperidin-1-ylmethyl)benzimidazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c19-11-10-18-14-7-3-2-6-13(14)16-15(18)12-17-8-4-1-5-9-17/h2-3,6-7,19H,1,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWNHVNEORHCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC3=CC=CC=C3N2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(piperidin-1-ylmethyl)-1H-benzimidazol-1-yl]ethanol

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